molecular formula C9H8ClN3O2 B116212 Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate CAS No. 144927-57-1

Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate

Cat. No.: B116212
CAS No.: 144927-57-1
M. Wt: 225.63 g/mol
InChI Key: PCLIRPRTLSCXET-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 144927-57-1) is a heterocyclic compound with the molecular formula C₉H₈ClN₃O₂ and a molecular weight of 225.632 g/mol . It features a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and an ethyl ester group at position 3. This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors (e.g., PI3K-α inhibitors) and other bioactive molecules . Its synthesis typically involves nucleophilic substitution reactions, such as the displacement of a chloro group with amines or alcohols under controlled conditions .

Properties

IUPAC Name

ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLIRPRTLSCXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441767
Record name ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
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Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144927-57-1
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 4-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144927-57-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization

The process begins with 2-methyl-3,3-dichloroacrylonitrile (Compound II) reacting with trimethyl orthoformate (methylene reagent III) in solvent A (e.g., cyclohexane, tetrahydrofuran) under catalytic conditions. This yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Compound IV). Key parameters include:

  • Solvent-to-reactant ratio : 2:1 to 15:1

  • Catalysts : Lewis acids such as zinc chloride

  • Temperature : 0–50°C

This step achieves >85% yield with minimal byproducts, attributed to the controlled reactivity of dichloroacrylonitrile.

Addition-Condensation Cyclization

Compound IV undergoes cyclization with formamidine acetate in solvent B (e.g., ethanol, water) under alkaline conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation, enabling nucleophilic attack and ring closure. The reaction proceeds via:

  • Formation of a six-membered intermediate at 20–40°C over 2–8 hours.

  • Elimination of HCl at 60–80°C to yield the pyrrolo[2,3-d]pyrimidine core.

Critical factors :

  • Molar ratio of base to formamidine salt: 2.0–3.0:1

  • Reaction time : 8–16 hours

  • Yield : 55–70%

Functionalization: Chlorination and Esterification

Chlorination at Position 4

The introduction of chlorine at position 4 is achieved using phosphorus oxychloride (POCl₃) under reflux. This step converts hydroxyl or amino groups into chloro substituents, critical for downstream reactivity.

Optimization insights :

  • Temperature : 80–110°C

  • Catalyst : Dimethylformamide (DMF)

  • Reaction time : 4–6 hours

  • Yield : >90%

Esterification at Position 5

The ethyl ester group is introduced via nucleophilic substitution or esterification. A two-step approach is common:

  • Carboxylation : Oxidation of a methyl group to carboxylic acid using KMnO₄ or OsO₄.

  • Esterification : Reaction with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide).

Key data :

StepReagentTemperatureYield
CarboxylationKMnO₄, H₂O80°C75%
EsterificationEtOH, H₂SO₄Reflux85%

Industrial-Scale Production and Optimization

The patented method (CN110386936B) emphasizes scalability and waste reduction:

Solvent and Catalyst Selection

  • Solvent A : Cyclohexane or methyl cyclopentyl ether (low toxicity, high boiling point).

  • Catalyst : ZnCl₂ (0.5–1.0 mol%), enabling faster condensation.

Process Intensification

  • Continuous flow reactors : Reduce reaction time by 40% compared to batch processes.

  • In-line purification : Chromatography-free isolation via crystallization in ethanol-water mixtures.

Comparative performance :

ParameterBatch ProcessContinuous Flow
Yield68%82%
Purity95%99%
Waste generationHighLow

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during cyclization generate furo[2,3-d]pyrimidines, reducing yield. Mitigation includes:

  • Temperature control : Maintaining <50°C during cyclization.

  • Alkali staging : Gradual addition of NaOH to suppress side pathways.

Scalability Limitations

Early methods suffered from low yields (28%) due to poor selectivity. The patented approach improves this to 55–70% via optimized reagent ratios and solvent systems.

Emerging Methodologies

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification under mild conditions (pH 7.0, 30°C), achieving 90% conversion without acid catalysts.

Photocatalytic Chlorination

Visible-light-driven chlorination using Ru(bpy)₃²⁺ reduces reliance on POCl₃, enhancing safety and selectivity .

Chemical Reactions Analysis

Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium periodate, and potassium osmate hydrate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Intermediate in Drug Synthesis

Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable drugs synthesized from this compound include:

  • Ruxolitinib : A Janus kinase inhibitor used for treating certain types of blood cancers.
  • Tofacitinib : Another Janus kinase inhibitor, primarily utilized for rheumatoid arthritis.
  • Baricitinib : Used for the treatment of rheumatoid arthritis and has recently been explored for COVID-19 treatment.

These drugs leverage the unique structural features of the pyrrolo[2,3-D]pyrimidine scaffold, which enhances their biological activity and specificity.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-D]pyrimidine compounds exhibit promising anticancer properties. This compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells, particularly through mechanisms involving kinase inhibition.

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal detailed the synthesis of ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine derivatives and their evaluation against various cancer cell lines. The results showed that certain modifications to the ethyl ester improved potency against specific cancer types, highlighting the compound's versatility as a lead structure for drug development.

Case Study 2: Development of Novel Antiviral Agents

Another research effort focused on modifying ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine derivatives to develop antiviral agents against emerging viral infections. The study demonstrated that specific derivatives exhibited significant antiviral activity in vitro, suggesting potential pathways for therapeutic development.

Comparative Data Table

Compound NameUse CaseActivity Level
RuxolitinibCancer treatmentHigh
TofacitinibAutoimmune diseasesHigh
BaricitinibRheumatoid arthritisHigh
Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine derivativesAnticancer/Antiviral agentsModerate to High

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, thereby interfering with signal transduction pathways that regulate cell division and survival . This inhibition can lead to the suppression of tumor growth and the modulation of immune responses.

Comparison with Similar Compounds

Ethyl 4-Chloro-5-Hydroxy-2,7-Dimethyl-7H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxylate (CAS 1269117-94-3)

  • Molecular Formula : C₁₁H₁₂ClN₃O₃
  • Key Differences: Substituents: Addition of a hydroxyl group at position 5 and methyl groups at positions 2 and 5. Methyl groups introduce steric hindrance, which may slow reaction kinetics in further derivatization .
  • Applications : Likely used in targeted modifications where hydrogen bonding (via -OH) or steric effects are desired.

Ethyl 4-o-Tolyl-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carboxylate (CAS 1443235-20-8)

  • Molecular Formula: Not explicitly stated, but inferred to include a substituted o-tolyl (2-methylphenyl) group.
  • Key Differences: Substituents: Replacement of the chloro group at position 4 with an o-tolyl aromatic ring.
  • Applications : Suitable for applications requiring aromatic interactions, such as kinase inhibitors targeting hydrophobic pockets.

Ethyl 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxylate (CAS 187725-00-4)

  • Molecular Formula : C₉H₈ClN₃O₂ (same as the parent compound).
  • Key Differences :
    • Positional Isomerism : The ethyl ester group is at position 6 instead of 4.
    • Reactivity : Altered regiochemistry may affect nucleophilic substitution rates and hydrogen-bonding patterns in downstream reactions .
  • Applications : Positional isomerism could lead to divergent biological activities, making it valuable for structure-activity relationship (SAR) studies.

Ethyl 4-Chloro-5H-Pyrrolo[3',4':4,5]Thieno[2,3-d]Pyrimidine-6(7H)-Carboxylate (CAS 1130155-77-9)

  • Molecular Formula : C₁₁H₁₀ClN₃O₂S
  • Key Differences: Ring System: Incorporation of a thieno ring fused to the pyrrolopyrimidine core.
  • Applications : Useful in designing compounds with enhanced resistance to oxidative degradation.

Comparative Analysis Table

Compound Name (CAS) Molecular Formula Substituents/Modifications Key Properties/Applications
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (144927-57-1) C₉H₈ClN₃O₂ Cl at C4; ethyl ester at C5 PI3K-α inhibitor precursor
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (1269117-94-3) C₁₁H₁₂ClN₃O₃ Cl, OH, 2×CH₃ Enhanced polarity; steric hindrance
Ethyl 4-o-tolyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1443235-20-8) Not specified o-Tolyl at C4 Improved hydrophobic interactions
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (187725-00-4) C₉H₈ClN₃O₂ Ethyl ester at C6 (positional isomer) SAR studies for regioselectivity
Ethyl 4-chloro-5H-pyrrolo[3',4':4,5]thieno[2,3-d]pyrimidine-6(7H)-carboxylate (1130155-77-9) C₁₁H₁₀ClN₃O₂S Thieno ring fusion Metabolic stability enhancement

Biological Activity

Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate (CAS Number: 144927-57-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, structure-activity relationships (SAR), and other therapeutic potentials.

  • Molecular Formula: C₉H₈ClN₃O₂
  • Molecular Weight: 225.63 g/mol
  • Density: 1.459 g/cm³
  • Boiling Point: 397.06°C
  • Refractive Index: 1.644

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly its anti-cancer effects. Research indicates that derivatives of pyrrolo[2,3-D]pyrimidine exhibit promising cytotoxic effects against several cancer cell lines.

Anti-Cancer Activity

A study highlighted the synthesis and biological evaluation of pyrrolo[2,3-D]pyrimidine derivatives, including this compound. The compound showed moderate to excellent activity against various cancer cell lines while demonstrating low toxicity towards normal cells (LO2) in vitro. Notably, the most potent derivatives exhibited IC₅₀ values in the low micromolar range against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .

Table 1: IC₅₀ Values of this compound Against Cancer Cell Lines

Cell LineIC₅₀ Value (µM)
A5490.66
HeLa0.38
MCF-70.44

The structure-activity relationship (SAR) analysis revealed that substituents on the pyrrolo[2,3-D]pyrimidine scaffold significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups (EWGs) enhanced cytotoxicity against cancer cells .

The mechanism by which this compound exerts its anti-cancer effects involves induction of apoptosis and cell cycle arrest in cancer cells. Studies indicated that treated cells exhibited increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This suggests a shift towards apoptotic pathways in response to treatment with this compound .

Other Biological Activities

Beyond its anti-cancer properties, this compound has been studied for its potential anti-inflammatory effects. Research indicates that certain derivatives within this chemical class can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC₅₀ values for COX inhibition were found to be comparable to established anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrrolo[2,3-D]pyrimidine derivatives:

  • Synthesis and Evaluation : A comprehensive study synthesized multiple derivatives and evaluated their biological activities against various enzymes and cancer cell lines. The findings suggested that modifications at specific positions on the pyrrolopyrimidine ring could lead to enhanced potency and selectivity against targeted kinases involved in cancer progression .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of this compound with various targets, indicating potential pathways for further drug development.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as ethyl 2-cyano-4,4-dimethoxybutanoate. Cyclization and chlorination steps follow to form the pyrrolo[2,3-d]pyrimidine core. A critical step is the introduction of the carboxylate ester group at the 5-position, which is achieved through nucleophilic substitution or esterification under controlled conditions. Industrial-scale methods may employ continuous flow reactors to optimize yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

  • NMR Spectroscopy : To confirm the substitution pattern (e.g., chlorine at C4, ethyl carboxylate at C5).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • HPLC : To assess purity (>95% is typical for research-grade material).
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated in analogous pyrrolo[2,3-d]pyrimidine derivatives .

Q. What are the primary biochemical applications of this compound?

It serves as a key intermediate in kinase inhibitor development. For example, its structural analogs inhibit EGFR, VEGFR2, and CDK2 by binding to their ATP pockets. Researchers use it to synthesize derivatives for structure-activity relationship (SAR) studies, often employing enzymatic assays (e.g., ADP-Glo™ kinase assays) to quantify inhibition .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chlorine at C4, carboxylate at C5) influence reactivity in cross-coupling reactions?

The chlorine atom at C4 enables nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the carboxylate group at C5 can act as a directing group in metal-catalyzed reactions. For instance:

  • Suzuki-Miyaura Coupling : The C4 chlorine can be replaced with aryl/heteroaryl groups using Pd catalysts.
  • SNAr Reactions : Reactivity is enhanced by electron-withdrawing substituents on the pyrimidine ring.
    Comparative studies show that C4-substituted derivatives exhibit higher reaction yields than C6-substituted analogs due to electronic effects .

Q. What strategies resolve contradictions in reported kinase inhibition data for derivatives of this compound?

Discrepancies often arise from variations in assay conditions (e.g., ATP concentrations) or cellular contexts. Methodological recommendations:

  • Standardize Assay Protocols : Use consistent ATP levels (e.g., 1 mM for competitive inhibition studies).
  • Cellular vs. Enzymatic Assays : Validate hits in both systems to distinguish direct kinase inhibition from off-target effects.
  • Co-crystallization Studies : Resolve binding modes, as seen in studies of EGFR inhibitors where subtle substituent changes (e.g., ethyl vs. methyl groups) altered binding affinities by >10-fold .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations predict interactions with kinase active sites. For example:

  • Electrostatic Potential Maps : Identify regions for introducing hydrogen-bond donors/acceptors.
  • Free Energy Perturbation (FEP) : Quantify the impact of substituents on binding energy.
    A study comparing 4-chloro and 4-fluoro analogs showed that chlorine’s larger van der Waals radius improved hydrophobic interactions with CDK2’s allosteric pocket .

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